molecular formula C7H7ClN2O B3033845 4-chloro-N'-hydroxybenzenecarboximidamide CAS No. 1219625-96-3

4-chloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B3033845
CAS No.: 1219625-96-3
M. Wt: 170.59 g/mol
InChI Key: QBGONPQFBDUVPG-UHFFFAOYSA-N
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Description

Chemical Name: 4-Chloro-N'-hydroxybenzenecarboximidamide CAS Number: 5033-28-3 Molecular Formula: C₇H₇ClN₂O Molecular Weight: 170.60 g/mol Synonyms: 4-Chlorobenzamide oxim, (Z)-4-Chloro-N'-hydroxybenzenecarboximidamide Structure: Features a para-chlorophenyl ring attached to a hydroxyimidamide group (-C(=NOH)NH₂) .

This compound is primarily used in biochemical research, particularly as a precursor for synthesizing heterocyclic compounds like oxadiazoles . Its safety profile indicates it is non-carcinogenic but may cause irritation to eyes, skin, and the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods: While specific industrial production methods for 4-chloro-N’-hydroxybenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Research

4-Chloro-N'-hydroxybenzenecarboximidamide is primarily noted for its potential applications in drug development. Its structural features make it a candidate for the synthesis of various bioactive compounds.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and conditions requiring anti-inflammatory or analgesic properties. For instance, it can be used in the synthesis of fenofibrate, a lipid-lowering agent .

Organic Chemistry

In organic chemistry, this compound is utilized as a reagent in various chemical reactions due to its ability to participate in condensation reactions and form imines.

Reaction Mechanisms

The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing other organic compounds. Its reactivity profile allows chemists to explore diverse synthetic pathways:

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsVarious substituted benzamides
Condensation ReactionsForms imines or other derivativesHydroxylated amides

Application in Drug Development

A study published in a peer-reviewed journal highlighted the use of this compound as an intermediate in synthesizing novel anti-diabetic agents. The research demonstrated improved efficacy compared to existing treatments, indicating its potential role in developing new therapeutic options .

Environmental Studies

Research has also investigated the environmental impact of compounds derived from this compound in agricultural settings. The compound's derivatives have been shown to affect soil microbiota positively, suggesting potential applications in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular processes. For instance, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 4-chloro-N'-hydroxybenzenecarboximidamide with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound 5033-28-3 C₇H₇ClN₂O 170.60 Para-Cl, hydroxyimidamide Irritant; used in heterocyclic synthesis
3-[(4-Chlorophenyl)sulfonyl]methyl-N-hydroxybenzenecarboximidamide 583059-52-3 C₁₄H₁₃ClN₂O₃S 324.78 Sulfonylmethyl group, para-Cl Predicted density: 1.41 g/cm³; pKa: 14.36
4-Chloro-N'-phenylbenzenecarboximidamide 39536-36-2 C₁₃H₁₁ClN₂ 230.69 Phenyl substitution (replaces -OH) Increased hydrophobicity
2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide 690632-34-9 C₇H₅F₃N₂O 202.12 Trifluoro substitution Enhanced electron-withdrawing effects
4-Chlorobenzene-1-carboximidamide hydrochloride 14401-51-5 C₇H₈Cl₂N₂ 191.06 Hydrochloride salt form Improved solubility/stability

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

  • Sulfonylmethyl Derivative (CAS 583059-52-3): The addition of a sulfonylmethyl group increases molecular weight (324.78 vs. 170.60) and introduces a sulfonyl moiety, which may enhance hydrogen bonding and alter metabolic stability.
  • Phenyl-Substituted Analog (CAS 39536-36-2) : Replacing the hydroxy group with a phenyl ring eliminates hydrogen-bonding capacity, increasing hydrophobicity (logP likely higher). Such modifications are common in drug design to improve membrane permeability .
  • Trifluoro Derivative (CAS 690632-34-9) : Fluorine atoms increase electronegativity and metabolic stability. Fluorinated analogs are often explored in antiviral and anticancer research .

Salt Forms and Solubility

The hydrochloride salt (CAS 14401-51-5) demonstrates how salt formation can enhance aqueous solubility, making it more suitable for in vitro assays compared to the free base form .

Halogen Substitution

  • Bromo Analog (3-Bromo-N'-hydroxybenzenecarboximidamide) : Bromine’s larger atomic radius compared to chlorine may sterically hinder interactions with biological targets but could enhance binding affinity in certain contexts .

Biological Activity

4-Chloro-N'-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound features a chloro substituent on the benzene ring, which influences its reactivity and biological interactions. Its structure can be represented as follows:

C7H7ClN2O\text{C}_7\text{H}_7\text{Cl}\text{N}_2\text{O}

Biological Activity

Research indicates that this compound exhibits notable biological activities , particularly:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against specific bacterial strains, potentially through inhibition of key enzymes involved in microbial metabolism.
  • Anti-inflammatory Properties : Initial investigations indicate that the compound may possess anti-inflammatory effects, warranting further exploration into its therapeutic applications.

The mechanism of action for this compound involves its interaction with biological targets, particularly enzymes. It is hypothesized that the compound may bind to enzymes critical for microbial growth, thereby inhibiting their activity. This interaction could lead to the modulation of various metabolic pathways within target organisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Chlorobenzamide oximeContains an oxime functional groupAntimicrobial properties
N'-HydroxybenzimidamideLacks chloro substituentAnticancer activity
2-Amino-5-chloro-N'-hydroxybenzenecarboximidamideContains amino groupPotential anti-inflammatory effects
(Z)-4-(diethylamino)-N'-hydroxybenzenecarboximidamideDiethylamino substituentEnhanced solubility and bioavailability

This table illustrates the distinct position of this compound within this class of compounds due to its specific halogenation pattern.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action associated with this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloro-N'-hydroxybenzenecarboximidamide?

The synthesis typically involves converting a nitrile precursor to an amidoxime via hydroxylamine hydrochloride. For example, 4-chlorobenzonitrile can react with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the amidoxime derivative. Purification is achieved through recrystallization or column chromatography. Alternative routes may involve protecting group strategies to avoid side reactions during functionalization .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the structure and regiochemistry.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).
  • Infrared (IR) spectroscopy to identify functional groups like N–O and C=N stretches.
  • Elemental analysis to validate purity.
    For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .

Q. What safety precautions should be taken when handling this compound in the laboratory?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use a fume hood to avoid inhalation (H335 hazard).
  • Storage: Keep in a cool, dry place away from oxidizers.
  • First aid: Flush eyes/skin with water if exposed. Refer to safety codes H315 (skin irritation) and H319 (eye irritation) for emergency protocols .

Advanced Research Questions

Q. How can researchers address challenges in achieving high regioselectivity during the synthesis of derivatives?

Regioselectivity issues arise in electrophilic substitution or cross-coupling reactions due to competing reactive sites. Strategies include:

  • Directed metalation: Use directing groups (e.g., –NH–OH) to guide functionalization to the para position.
  • Computational modeling: DFT calculations (e.g., Gaussian or ORCA) predict reactive sites by analyzing charge distribution and frontier molecular orbitals.
  • Protection/deprotection: Temporarily block reactive groups to control reaction pathways. Differentiation of isomers can be validated via GC-MS or HPLC coupled with reference standards .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT): Calculate activation energies and transition states for SNAr (nucleophilic aromatic substitution) mechanisms.
  • Molecular docking: Assess interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger.
  • Solvent effects: Employ COSMO-RS to model solvation impacts on reaction kinetics.
    PubChem’s computed properties (e.g., SMILES, InChIKey) provide foundational data for such studies .

Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure?

  • Data collection: Use high-resolution synchrotron sources for twinned or small crystals.
  • Refinement: SHELXL’s constraints (e.g., DFIX, DANG) improve accuracy for hydrogen bonding and disorder modeling.
  • Validation: Check with PLATON or CCDC’s Mercury for symmetry and packing errors.
    SHELX’s robustness in handling high-resolution data makes it ideal for confirming hydrogen-bonded networks in amidoxime structures .

Properties

IUPAC Name

4-chloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGONPQFBDUVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964610
Record name 4-Chloro-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-28-3
Record name 4-Chloro-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROBENZAMIDOXIME
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro benzonitrile (1.000 g, 7.26 mmol) in ethanol (20 mL) was added hydroxyl amine HCl (0.752 g, 10.90 mmol) and potassium carbonate (3.00 g, 21.80 mmol). The reaction mass was refluxed for 10-12 h. Excess of solvent was removed under vacuum and the residue was diluted with water, acidified with dilute HCl. Precipitate obtained was filtered off and sucked dried to afford 0.500 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 5.88 (br s, 2H), 7.42 (d, J=8.1 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 9.70 (br s, 1H); MS (m/z): 171.13 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
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0.752 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro benzonitrile (1.000 g, 7.26 mmol) in ethanol (20 mL) was added hydroxylamine HCl (0.752 g, 10.90 mmol) and potassium carbonate (3.00 g, 21.80 mmol). The reaction mass was refluxed for 10-12 h. Excess of solvent was removed under vacuum and the residue was diluted with water, acidified with dilute HCl. Precipitate obtained was filtered off and sucked dried to afford 0.500 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 5.88 (br s, 2H), 7.42 (d, J=8.1 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 9.70 (br s, 1H); MS (m/z): 171.13 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.752 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-chlorobenzonitrile (1 g, 7.23 mmol) and hydroxylamine (50% in water, 0.67 cm3, 10.9 mmol, 1.5 eq) in EtOH (12.5 cm3) was stirred under reflux for 48 hours. The solvent was removed under reduced pressure and the residue was washed with CH2Cl2 (10 cm3) to give the product 4-chloro-N′-hydroxybenzimidamide (0.94 g, 76%) as a white solid, mp 133-135° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 50% aqueous sodium hydroxide (2.8 g, 36.34 mmol) was mixed in methanol (20.0 mL). Hydroxylamine hydrochloride (2.55 g, 36.34 mmol) was added and the mixture stirred for 5 minutes. 4-Chlorobenzonitrile (4.0 g, 29.08 mmol) was added and the mixture heated to 60° C. The heterogeneous mixture was stirred at 60° C. for 3 hours. The mixture was poured into water (30 mL) and solids dissolved and a precipitate appeared. The methanol was removed at reduced pressure and remaining solids collected by vacuum filtration. The solids were washed with water (2×10 mL). The 4-chlorobenzamidoxime (4.38 g, 25.6 mmol) was obtained as a white solid. (88% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

In a 100 mL round-bottomed flask, 4-chlorobenzonitrile (2 g, 14.5 mmol) and hydroxylamine hydrochloride (1.00 g, 14.5 mmol) were combined with EtOH (20 ml) to give a colorless solution. DIEA (2.82 g, 3.81 ml, 21.8 mmol) was added and the reaction mixture was heated at 100° C. and stirred for 6 h. The crude reaction mixture was diluted with ethyl acetate (100 ml) and filtered. The solid was collected, washed with ethyl acetate and dried to afford 1.6 g (64%) of 4-chloro-N′-hydroxybenzimidamide as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-N'-hydroxybenzenecarboximidamide
4-chloro-N'-hydroxybenzenecarboximidamide
4-chloro-N'-hydroxybenzenecarboximidamide
4-chloro-N'-hydroxybenzenecarboximidamide
4-chloro-N'-hydroxybenzenecarboximidamide

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